molecular formula C21H15ClN2O B15040250 3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

Cat. No.: B15040250
M. Wt: 346.8 g/mol
InChI Key: SAADDAYNFDSVFW-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenol group attached to an imidazole ring, which is further substituted with a 4-chlorophenyl and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazole ring can interact with metal ions and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of both a phenol group and an imidazole ring allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C21H15ClN2O/c22-17-11-9-15(10-12-17)20-19(14-5-2-1-3-6-14)23-21(24-20)16-7-4-8-18(25)13-16/h1-13,25H,(H,23,24)

InChI Key

SAADDAYNFDSVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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